Product packaging for Ethyl thieno[3,2-b]thiophene-2-carboxylate(Cat. No.:CAS No. 201004-08-2)

Ethyl thieno[3,2-b]thiophene-2-carboxylate

Cat. No.: B1283502
CAS No.: 201004-08-2
M. Wt: 212.3 g/mol
InChI Key: BWWGCMZGALVTRS-UHFFFAOYSA-N
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Description

Ethyl thieno[3,2-b]thiophene-2-carboxylate (CAS 201004-08-2) is a high-value chemical building block extensively utilized in pharmaceutical discovery and advanced materials science. This compound serves as a crucial precursor in the synthesis of thieno[3,2-b]thiophene-2-carboxylic acid derivatives, which have been identified as a novel series of potent agonists for the G protein-coupled receptor 35 (GPR35) . Specifically, optimized analogues like 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid (YE210) demonstrate high potency, with studies confirming their specific activity through receptor internalization and β-arrestin translocation assays . GPR35 is an orphan receptor implicated in various pathophysiological processes, including hypertension, inflammatory bowel disease, and pain, making this chemical series a valuable starting point for probing its biology and therapeutic potential . Beyond medicinal chemistry, the thieno[3,2-b]thiophene (TT) scaffold is highly sought after in material science due to its favorable electronic properties . It is a fundamental subunit in developing organic semiconductors for applications such as organic field-effect transistors (OFETs), bulk heterojunction solar cells, and light-harvesting dyes . The rigid, planar structure of the TT unit promotes efficient π-π stacking and charge transport in the solid state. Furthermore, this core structure is employed in synthesizing complex fused systems, including N,S-heteroacenes and novel BODIPY dyes for photodynamic therapy research, where it contributes to strong absorption in the therapeutic window and good singlet oxygen generation ability . Researchers value this ester as a versatile intermediate for constructing diverse heteroacenes and as a key raw material in the development of OLEDs . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O2S2 B1283502 Ethyl thieno[3,2-b]thiophene-2-carboxylate CAS No. 201004-08-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl thieno[3,2-b]thiophene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2S2/c1-2-11-9(10)8-5-7-6(13-8)3-4-12-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWGCMZGALVTRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70571590
Record name Ethyl thieno[3,2-b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201004-08-2
Record name Ethyl thieno[3,2-b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Studies of Ethyl Thieno 3,2 B Thiophene 2 Carboxylate

Electrophilic and Nucleophilic Substitution Reactions on the Thieno[3,2-b]thiophene (B52689) Ring System

The thieno[3,2-b]thiophene core is an aromatic, electron-rich system, making it susceptible to electrophilic attack. researchgate.net Generally, in thiophenes and related fused systems, electrophilic substitution is kinetically and thermodynamically favored at the α-carbon positions (C2 and C5) over the β-positions (C3 and C6). uoanbar.edu.iqresearchgate.net For Ethyl thieno[3,2-b]thiophene-2-carboxylate, the C2 position is occupied by the ester group. This electron-withdrawing substituent deactivates the ring towards electrophilic attack. Consequently, electrophilic substitution would be expected to occur preferentially at the C5 position, the other α-position, which is most activated by the sulfur atoms and least deactivated by the distant ester group. Reactions such as halogenation, nitration, and Friedel-Crafts acylation would likely follow this regioselectivity. A common related reaction involves the metallation of the thieno[3,2-b]thiophene core using strong bases like butyllithium (B86547), which forms a 2,5-dilithiated derivative from the parent compound. rsc.orgresearchgate.net This dilithiated intermediate can then be quenched with various electrophiles to introduce substituents at these positions. rsc.orgresearchgate.net

Nucleophilic aromatic substitution (SNAr) on the thieno[3,2-b]thiophene ring is less common unless the ring is activated by strongly electron-withdrawing groups and contains a suitable leaving group. Many synthetic strategies for thieno[3,2-b]thiophene derivatives utilize SNAr reactions on precursor thiophene (B33073) rings. nih.gov For example, the displacement of a nitro group or a halogen atom at the C3 position of a thiophene ring, which is activated by an electron-withdrawing group at C2, is a key step in building the fused ring system. mdpi.comresearchgate.net Once the stable, fused thieno[3,2-b]thiophene ring is formed, its inherent electron-rich nature makes it generally unreactive towards nucleophilic attack without significant activation.

Reactions Involving the Ester Moiety and its Derivatives

The ethyl ester group at the C2 position is a versatile functional handle for further molecular elaboration. It can undergo a range of classical ester transformations.

Hydrolysis: The most fundamental reaction is hydrolysis to the corresponding thieno[3,2-b]thiophene-2-carboxylic acid. This transformation is typically achieved under basic conditions, for example, using sodium hydroxide (B78521) (NaOH), followed by acidic workup. researchgate.net The resulting carboxylic acid is a valuable intermediate for the synthesis of other derivatives. researchgate.netnih.govsigmaaldrich.com In some cases, hydrolysis of related ester derivatives has been noted to be challenging under acidic conditions or with milder bases at room temperature. arkat-usa.org

Amide Formation: The carboxylic acid can be converted to an amide through activation with reagents like thionyl chloride (SOCl₂) to form an acyl chloride, followed by reaction with a primary or secondary amine. researchgate.net Alternatively, direct condensation of the carboxylic acid with an amine can be mediated by coupling agents. The ester itself can also be converted directly to an amide via aminolysis, often requiring heat or catalysis, by reacting it with an amine or ammonia.

Reduction: The ester group can be reduced to a primary alcohol, 2-(hydroxymethyl)thieno[3,2-b]thiophene. This reduction is typically performed using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).

Intramolecular Condensation: In appropriately substituted precursors, the ester moiety can participate in intramolecular cyclization reactions. A prominent example is the Dieckmann condensation, where a diester undergoes base-catalyzed intramolecular cyclization to form a β-keto ester. wikipedia.org This reaction is instrumental in forming a new ring fused to the thiophene core during the synthesis of certain thieno[3,2-b]thiophene derivatives. mdpi.comresearchgate.net

The following table summarizes common reactions involving the ester group:

ReactionReagentsProduct
Hydrolysis1. NaOH (aq) 2. H₃O⁺Thieno[3,2-b]thiophene-2-carboxylic acid
Amide Formation (from acid)1. SOCl₂ 2. R₂NHN,N-dialkyl-thieno[3,2-b]thiophene-2-carboxamide
ReductionLiAlH₄ in THF(Thieno[3,2-b]thiophen-2-yl)methanol

Ring-Opening and Rearrangement Pathways

The thieno[3,2-b]thiophene scaffold is a thermodynamically stable aromatic system and is generally robust. researchgate.net Ring-opening or rearrangement reactions are not commonly observed under typical synthetic conditions. High temperatures or specific catalytic systems are usually required to induce such transformations. For instance, a one-pot synthesis of 3,6-dimethylthieno[3,2-b]thiophene (B13901749) from an acyclic diol precursor requires heating with elemental sulfur in an autoclave at 190-200 °C. researchgate.net While not a reaction of the pre-formed heterocycle, this illustrates the forcing conditions often needed for forming or breaking such stable rings.

Theoretical studies on structural isomers of larger tetrathienoacenes, which contain the thieno[3,2-b]thiophene substructure, have focused on properties like reorganization energy for charge transport, rather than chemical rearrangement of the core itself. acs.org The stability of the fused ring is a key feature that makes it a desirable building block for stable organic electronic materials. researchgate.netnih.gov Significant disruption of the aromatic system, for example through oxidation of the sulfur atoms to sulfoxides or sulfones, can alter the electronic structure and potentially lower the barrier to subsequent rearrangements or ring-opening, as seen in the synthesis of thieno[3,2-b]thiophene 1,1-dioxide derivatives. researchgate.netacs.org However, specific studies detailing the ring-opening or rearrangement pathways of this compound itself are not prominent in the literature, underscoring the stability of the heterocyclic core.

Investigating Reactive Intermediates in Synthetic Pathways

The reactions and syntheses involving this compound and its precursors proceed through various well-established reactive intermediates.

Anionic Intermediates:

Enolates/Carbanions: The Dieckmann condensation, used to form the second thiophene ring in certain synthetic routes, proceeds via an enolate intermediate. mdpi.comresearchgate.net A base abstracts an α-proton from one of the ester groups, generating a carbanion that attacks the other ester carbonyl in an intramolecular nucleophilic acyl substitution. wikipedia.orgyoutube.com

Organolithium Reagents: The direct functionalization of the thieno[3,2-b]thiophene ring often involves metallation with organolithium reagents like n-butyllithium. rsc.org This generates highly nucleophilic thienyllithium intermediates, which are then trapped by electrophiles.

Cationic Intermediates:

Wheland Intermediates (σ-complexes): Electrophilic aromatic substitution on the thieno[3,2-b]thiophene ring proceeds through a cationic intermediate known as a σ-complex or Wheland intermediate. uoanbar.edu.iq The attacking electrophile adds to a carbon atom, temporarily disrupting the aromaticity and forming a resonance-stabilized carbocation. Subsequent loss of a proton restores the aromatic system.

Radical Intermediates:

While less common, some synthetic routes to the thieno[3,2-b]thiophene core may involve radical intermediates. For example, a cascade cyclization of alkynyl diols with a sulfur source was proposed to proceed via a radical pathway. nih.govmdpi.com The addition of radical scavengers like TEMPO was shown to inhibit the reaction, providing evidence for the involvement of radical species. mdpi.com The key reactive species in some sulfurization reactions is thought to be the trisulfur (B1217805) radical anion (S₃•⁻). nih.gov

The following table lists the reactive intermediates and the reactions in which they are involved:

Intermediate TypeSpecific IntermediateAssociated Reaction(s)
AnionicEnolate / CarbanionDieckmann Condensation
AnionicOrganolithiumMetallation / Electrophilic Quenching
CationicWheland Intermediate (σ-complex)Electrophilic Aromatic Substitution
RadicalSulfur-based radicals (e.g., S₃•⁻)Some synthetic cyclization pathways

Applications in Medicinal Chemistry and Biological Sciences

Development of Ethyl thieno[3,2-b]thiophene-2-carboxylate Derivatives as G Protein-Coupled Receptor (GPR35) Agonists

Derivatives of thieno[3,2-b]thiophene-2-carboxylic acid have been identified as a novel class of agonists for the G protein-coupled receptor 35 (GPR35), an orphan receptor implicated in various physiological and pathological processes. acs.orgnih.gov The optimization of this series of compounds has been a focus of research to develop potent and selective agonists that can be used as chemical probes to understand the biology of GPR35. nih.gov

Structure-activity relationship (SAR) studies have been crucial in optimizing the agonist activity of thieno[3,2-b]thiophene-2-carboxylic acid derivatives. Research has shown that substitutions at the 3- and 6-positions of the thieno[3,2-b]thiophene (B52689) backbone significantly influence both the potency and efficacy of these compounds as GPR35 agonists. acs.org For instance, the introduction of a methyl group at the 3-position and a bromo group at the 6-position resulted in one of the most potent GPR35 agonists identified from this class, 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid (YE210), with an EC₅₀ of 63.7 ± 4.1 nM. nih.gov However, replacing the methyl group with longer n-alkyl chains led to a reduction in both potency and efficacy. acs.org Furthermore, expanding the size of the heterocyclic backbone, for example by converting it to dithieno[3,2-b:2′,3′-d]thiophene, also resulted in lower potency. acs.org

Table 1: GPR35 Agonist Activity of Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives

CompoundModificationEC₅₀ (nM)Agonist Type (Tango Assay)
16a (YE210)6-bromo, 3-methyl63.7 ± 4.1Full Agonist
113-bromo, 6-hexyl-Partial Agonist
123-bromo, 4-hexyl-Partial Agonist
13Dithieno[3,2-b:2′,3′-d]thiophene backbone-Partial Agonist
16b6-bromo, 3-ethyl-Partial Agonist
16c6-bromo, 3-propyl-Partial Agonist

Data sourced from multiple studies. acs.orgnih.gov


A key discovery in the development of these GPR35 agonists was the identification of the carboxylic acid group as a critical pharmacophoric element. acs.org Studies have demonstrated that this acidic moiety is essential for the activation of the GPR35 receptor by this class of compounds. acs.org The hydrolysis of the parent ethyl ester to the corresponding carboxylic acid is a necessary step to confer agonist activity. nih.gov This highlights the importance of the carboxylate in interacting with key residues within the receptor's binding pocket to induce a conformational change and subsequent signal transduction.

The agonist activity of thieno[3,2-b]thiophene derivatives at the GPR35 receptor has been confirmed through a variety of robust biochemical and cell-based assays. Initial screening and characterization are often performed using label-free methods like Dynamic Mass Redistribution (DMR) assays in native cell lines, such as HT-29, which endogenously express GPR35. acs.orgnih.gov The specificity of the agonist activity is further validated using GPR35 antagonists and desensitization assays. acs.orgnih.gov

To further elucidate the signaling pathways activated by these compounds, assays that measure downstream signaling events are employed. The Tango β-arrestin translocation assay is a common method used to quantify GPR35 activation, as β-arrestin recruitment is a key step in the signaling cascade for many G protein-coupled receptors. acs.orgnih.gov These studies have successfully identified compounds that act as full or partial agonists and have even been used to optimize derivatives toward β-arrestin-biased agonism. acs.orgnih.gov

Antimicrobial Activity of Thieno[3,2-b]thiophene Derivatives

The thieno[3,2-b]thiophene core is present in numerous molecules that have been investigated for their antimicrobial properties. nih.gov Various derivatives have demonstrated significant activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.govresearchgate.nettandfonline.com

For instance, a series of thieno[2,3-b]thiophene (B1266192) derivatives containing bis-cyanopyrazole moieties were synthesized and evaluated for their antimicrobial potential. nih.govnih.gov One particular derivative, 5,5'-(3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-acetyl-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile), showed notable efficacy. It was found to be more potent than the standard antifungal drug Amphotericin B against Geotricum candidum and equipotent against Syncephalastrum racemosum. nih.govresearchgate.netnih.gov This same compound also demonstrated antibacterial activity equivalent to Penicillin G against Staphylococcus aureus and was more potent than streptomycin (B1217042) against Pseudomonas aeruginosa and Escherichia coli. nih.govresearchgate.net Other studies on thiophene-based compounds have also reported broad-spectrum antibacterial activity. frontiersin.org

Table 2: Selected Antimicrobial Activity of a Thieno[2,3-b]thiophene Derivative

OrganismTypeActivity ComparisonReference Drug
Geotricum candidumFungusMore potentAmphotericin B
Syncephalastrum racemosumFungusEquipotentAmphotericin B
Staphylococcus aureusGram-positive BacteriaEquipotentPenicillin G
Pseudomonas aeruginosaGram-negative BacteriaMore potentStreptomycin
Escherichia coliGram-negative BacteriaMore potentStreptomycin

Data refers to compound 5d from referenced studies. nih.govresearchgate.netnih.gov


Anti-inflammatory and Analgesic Potential

Thiophene-based structures, including thieno[3,2-b]thiophene derivatives, are recognized for their anti-inflammatory and analgesic properties. nih.govresearchgate.netmdpi.com Research into nonacidic thiophene (B33073) and thienopyrimidine derivatives has yielded compounds with potent analgesic and anti-inflammatory activities, in some cases exceeding that of established drugs like indomethacin (B1671933) and celecoxib (B62257) in in vivo tests. researchgate.netnih.gov

The mechanism of action for some of these compounds involves the inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis. nih.gov For example, certain thiophene derivatives were shown to inhibit PGE2 synthesis by 61.10%–74.54%, comparable to indomethacin (71.47%) and celecoxib (80.11%). researchgate.netnih.gov These compounds also effectively inhibited the expression of microsomal prostaglandin E synthase-1 (mPGES-1). nih.gov The development of nonacidic analogues is particularly significant as the acidic moiety in many traditional non-steroidal anti-inflammatory drugs (NSAIDs) is associated with gastrointestinal side effects. nih.gov

Anticancer and Antiproliferative Investigations

The thieno[3,2-b]thiophene scaffold and its isomers are integral to the design of new anticancer agents. nih.gov Derivatives have shown antiproliferative activity against various human cancer cell lines, including breast, colon, and liver cancer. researchgate.netmdpi.commdpi.com

A study on novel thiophene and thienopyrimidine derivatives revealed significant activity against MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cell lines. researchgate.net Specifically, ethyl-4,5-dimethyl-2-(3-(3,4,5-trimethoxyphenyl)thioureido)thiophene-3-carboxylate (compound 3) and a related thienopyrimidine (compound 13) showed remarkable activity with IC₅₀ values of 40.68 µM and 34.04 µM against MDA-MB-231, respectively. researchgate.net

Other research has focused on thieno[3,2-d]pyrimidine (B1254671) derivatives as inhibitors of key cancer-related enzymes like epidermal growth factor receptor (EGFR). nih.gov Several compounds in this class displayed potent antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC₅₀ values in the sub-micromolar range (0.43–1.31 µM). nih.gov Furthermore, derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a structurally related compound, have been shown to induce apoptosis in MCF-7 cells and reduce tumor mass in in vivo models. mdpi.com Fused thieno[2,3-d]pyrimidines have also been investigated as potential inhibitors of both wild-type EGFR (EGFRWT) and its mutated form (EGFRT790M), showing greater activity against MCF-7 and A549 lung cancer cells than the standard drug erlotinib. nih.gov

Table 3: Antiproliferative Activity of Selected Thiophene Derivatives

Compound ClassCell LineCancer TypeReported IC₅₀ (µM)
Thiophene carboxylate derivative (Cpd 3)MDA-MB-231Breast40.68
Thiophene carboxylate derivative (Cpd 3)HT-29Colon49.22
Thienopyrimidine derivative (Cpd 13)MDA-MB-231Breast34.04
Thienopyrimidine derivative (Cpd 13)HT-29Colon45.62
Thieno[3,2-d]pyrimidine derivativesMCF-7 / MDA-MB-231Breast0.43 - 1.31

Data compiled from multiple studies on thiophene derivatives. researchgate.netnih.gov


Antioxidant Properties of Thienothiophene-Based Compounds

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. Thiophene-based compounds have been investigated for their potential to act as antioxidants. While direct studies on this compound are limited, research on related fused-thiophene structures highlights the antioxidant potential of this chemical family.

For instance, studies on thieno[2,3-b]thiophene derivatives have demonstrated notable antioxidant capabilities. One particular compound was identified as having a significant radical scavenging property, reducing such activity by 78%. nih.gov Similarly, research into tetrahydrobenzo[b]thiophene derivatives, another class of fused thiophenes, has shown their ability to inhibit lipid oxidation induced by free radicals. Certain compounds in this class demonstrated inhibition rates of lipid peroxide formation ranging from approximately 19% to 30%. nih.govresearchgate.net These findings suggest that the core thienothiophene structure is a promising scaffold for developing new antioxidant agents.

Antioxidant Activity of Fused Thiophene Derivatives
Compound FamilyActivity MeasuredKey FindingReference
Thieno[2,3-b]thiophene derivativeRadical Scavenging ActivityReduced activity by 78% nih.gov
Tetrahydrobenzo[b]thiophene derivativesInhibition of Lipid PeroxidationInhibition rates of 19% to 30% nih.govresearchgate.net

Other Biological Targets and Therapeutic Explorations

The thieno[3,2-b]thiophene framework is a versatile scaffold that has been explored for its interaction with various biological targets, leading to a wide range of potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. ontosight.ai

A significant area of research has been the development of thieno[3,2-b]thiophene-2-carboxylic acid derivatives as agonists for the G protein-coupled receptor 35 (GPR35). nih.govmdpi.com These compounds have been optimized to act as potent agonists, showing potential for the development of novel anti-inflammatory agents. nih.gov

In the realm of oncology, derivatives of the related thieno[2,3-b]thiophene scaffold have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR). Specific compounds have shown potent activity against both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the receptor, which are implicated in non-small cell lung cancer. nih.govacs.org Furthermore, other fused thiophene systems, like ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, have been used to synthesize derivatives showing cytotoxicity against breast (MCF-7) and liver (HepG-2) cancer cell lines, potentially acting as inhibitors of Janus kinase 2 (JAK2). mdpi.com

The versatility of the thieno[3,2-b]thiophene core extends to other targets as well. Derivatives have been synthesized and investigated as:

Carbonic anhydrase inhibitors mdpi.com

Potential antibiotic agents , through linkage with cephalosporin (B10832234) derivatives. mdpi.com

DNA binding ligands , with the development of thieno[3,2-b]thiophene-linked distamycin A analogs to combat drug-resistant bacteria. mdpi.com

Biological Targets and Therapeutic Potential of Thienothiophene Derivatives
Compound FamilyBiological TargetTherapeutic PotentialReference
Thieno[3,2-b]thiophene-2-carboxylic acid derivativesG protein-coupled receptor 35 (GPR35)Anti-inflammatory nih.govmdpi.com
Thieno[2,3-b]thiophene derivativesEGFRWT and EGFRT790MAnticancer nih.govacs.org
Tetrahydrobenzo[b]thiophene derivativesJanus kinase 2 (JAK2) (potential)Anticancer mdpi.com
Thieno[3,2-b]thiophene-2-sulfonamidesCarbonic anhydraseVarious (diuretics, glaucoma treatment) mdpi.com
Thieno[3,2-b]thiophene-glycine-linked cephalosporinsBacterial cell wall synthesisAntibiotic mdpi.com
Thieno[3,2-b]thiophene-linked distamycin A analogDNAAntimicrobial (drug-resistant bacteria) mdpi.com

Applications in Materials Science and Organic Electronics

Organic Semiconductor Materials Based on the Thieno[3,2-b]thiophene (B52689) Scaffold

The thieno[3,2-b]thiophene unit is a fundamental component in the design of high-performance organic semiconductors. Its fused-ring structure promotes significant π-orbital overlap between adjacent molecules in the solid state, a critical factor for efficient charge transport. The inherent stability and electron-donating characteristics of this scaffold make it a desirable component in materials designed for various organic electronic devices. Ethyl thieno[3,2-b]thiophene-2-carboxylate, as a functionalized derivative, provides a versatile starting point for the synthesis of more complex, high-performance organic semiconducting molecules and polymers.

While this compound is not typically employed as the active semiconductor in Organic Field-Effect Transistors (OFETs) directly, it serves as a crucial intermediate in the synthesis of more complex organic semiconductors. The thieno[3,2-b]thiophene core is highly sought after for OFET materials due to its ability to facilitate the formation of well-ordered thin films with favorable intermolecular interactions for charge transport. nbinno.com

For instance, derivatives of the thieno[3,2-b]thiophene scaffold have been incorporated into both small molecules and polymers that exhibit impressive OFET performance. The rigid and planar nature of the thieno[3,2-b]thiophene unit helps to enforce a planar geometry in the resulting larger molecules, which is beneficial for achieving high charge carrier mobilities. nbinno.com Research has shown that the introduction of such fused aromatic systems can lead to materials with mobilities rivaling that of amorphous silicon. nih.gov

An example of a related precursor used in the synthesis of small-molecule semiconductors for OFETs is ethyl 2-bromo-4-dodecyl-4H-thieno[3,2-b]pyrrole-5-carboxylate. acs.org This highlights the synthetic strategy where a functionalized heterocyclic core, akin to this compound, is elaborated into a larger, high-performance semiconductor. The carboxylate group on the this compound molecule provides a convenient handle for further chemical modifications, such as cross-coupling reactions, to build up the desired conjugated structure.

OFET Material Type Role of Thieno[3,2-b]thiophene Scaffold Key Performance Metric
Small Molecules Core building block for extending π-conjugation and promoting ordered packing. High charge carrier mobility.
Conjugated Polymers Monomeric unit that imparts rigidity and planarity to the polymer backbone. Enhanced charge transport characteristics.

In the realm of organic photovoltaics, derivatives of this compound have been incorporated into the molecular design of materials for both organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs). The electron-rich nature of the thieno[3,2-b]thiophene core makes it an excellent electron-donating unit in donor-acceptor type architectures commonly used in these devices.

A notable example in organic solar cells is the development of the polymer PTTBDT-FTT, which is a poly{4,8-bis((2-ethylhexyl)thieno[3,2-b]thiophene)-benzo[1,2-b:4,5-b′]dithiophene-alt-2-ethylhexyl-4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate}. researchgate.net This polymer incorporates a derivative of the target compound, and devices fabricated with it have achieved power conversion efficiencies (PCEs) of up to 8.66% in a tandem configuration. The inclusion of the thieno[3,2-b]thiophene moiety contributes to the polymer's low bandgap and favorable molecular ordering for charge transport. researchgate.net

In the context of dye-sensitized solar cells, while direct use of this compound is not extensively documented, the isomeric ethyl thieno[3,4-b]thiophene-2-carboxylate (ETTC) has been used as a component in dipolar sensitizers. nih.gov These dyes, when used in n-type DSSCs, have yielded conversion efficiencies of up to 5.31%. nih.gov The study highlighted that the ester group could potentially act as a charge-trapping site, which could slightly lower the cell efficiency. nih.gov Nevertheless, this demonstrates the utility of the thieno-thiophene carboxylate framework in designing photosensitizers. Further research has explored other thieno[3,2-b]thiophene-based photosensitizers, achieving power conversion efficiencies of up to 5.25%. bohrium.com

Photovoltaic Device Material Example Key Finding Power Conversion Efficiency (PCE)
Organic Solar Cell PTTBDT-FTT Polymer Incorporation of a thieno[3,4-b]thiophene-2-carboxylate derivative leads to a low bandgap polymer. Up to 8.66% (tandem cell) researchgate.net
Dye-Sensitized Solar Cell Dipolar sensitizers with ETTC The thieno[3,4-b]thiophene-2-carboxylate unit acts as a key component in the dye's conjugated spacer. Up to 5.31% nih.gov
Dye-Sensitized Solar Cell Dithieno[3,2-b:2′,3′-d] thiophene-2-cyanoacrylic acid Rigid fused thiophene (B33073) rings improve charge carrier separation. 0.3% nih.gov

Electro-Optical Properties and Applications

The unique electronic structure of the thieno[3,2-b]thiophene scaffold also lends itself to applications in electro-optical materials, where the material's optical properties can be modulated by an external electric field.

Electrochromic materials are capable of changing color in response to an applied voltage. Polymers incorporating the thieno[3,2-b]thiophene unit have been investigated for their promising electrochromic properties. These polymers can exhibit high contrast, fast switching speeds, and good stability. researchgate.net

While polymers synthesized directly from this compound are not widely reported, related structures demonstrate the potential of this building block. For instance, a donor-acceptor polymer, PBOTT-BTD, was synthesized using a 3,6-bis(hexyloxy)thieno[3,2-b]thiophene derivative and benzo[c] researchgate.netbohrium.commdpi.comthiadiazole. pkusz.edu.cn This polymer displayed a color change from green in its neutral state to blue in its oxidized state. pkusz.edu.cn Another study on polymers based on a thieno[3,2-b]thiophene core showed a switch between a deep blue neutral state and a colorless transparent oxidized state, with an optical contrast of up to 71%. researchgate.net

These examples underscore the utility of the thieno[3,2-b]thiophene core in creating materials with tunable electrochromic behavior. The this compound molecule could serve as a monomer or a precursor to monomers for the synthesis of such electrochromic polymers, with the ester group offering a site for further functionalization to fine-tune the polymer's properties.

Polymer System Electrochromic Transition Key Performance Feature
P(CNPh-ETTE) Purple to pale grey-blue Retained 91-96% of electroactivity after 2000 cycles. rsc.org
P(Py-ETTE) Sand brown to pale grey-green Fast response times (0.34-0.35s for coloring). rsc.org
PBOTT-BTD Green to blue Solution-processable with good optical memory. pkusz.edu.cn
P1 (Thieno[3,2-b]thiophene core) Deep blue to colorless High optical contrast of 71%. researchgate.net

Non-linear optical (NLO) materials are of interest for applications in photonics and optoelectronics. The extended π-conjugation and asymmetric electronic nature of donor-acceptor substituted molecules can lead to significant second-order NLO responses.

While there is a lack of specific research on the NLO properties of this compound itself, studies on related structures suggest the potential of the thienothiophene core in this field. For example, novel Schiff base derivatives of thieno[2,3-b]thiophene-2,5-dicarbohydrazide have been synthesized and shown to possess high third-order nonlinear susceptibility. nih.gov Although this is a different isomer and a different derivative, it indicates that the thienothiophene scaffold can be a component of NLO-active molecules. The donor-π-acceptor design principle is key to achieving large NLO responses, and this compound, with its electron-rich core and electron-withdrawing ester group, could serve as a foundational element in the synthesis of such NLO chromophores.

Liquid Crystalline Behavior of this compound Esters

The rigid, planar, and linear shape of the thieno[3,2-b]thiophene unit makes it an excellent mesogenic core for the design of liquid crystalline materials. researchgate.net The introduction of flexible side chains to this rigid core can lead to the formation of various liquid crystalline phases, such as nematic and smectic phases.

There is research on liquid crystal molecules based on the thieno[3,2-b]thiophene scaffold and their application in organic field-effect transistors. jst.go.jp These materials can self-assemble into highly ordered structures, which is beneficial for charge transport. For example, a thieno[3,2-b]thiophene-based planar liquid crystal molecule, C12-PTTT, was synthesized and found to exhibit a highly oriented smectic phase over a wide temperature range. researchgate.net

While specific studies on the liquid crystalline properties of materials derived directly from this compound are not prevalent, the structural features of this molecule are conducive to the formation of liquid crystalline phases upon appropriate modification. By extending the molecular structure through attachment of other rigid units and flexible alkyl chains to the carboxylate group, it is conceivable that a range of thieno[3,2-b]thiophene-based liquid crystals could be synthesized. The ester linkage itself is a common feature in the design of liquid crystalline molecules.

Thieno[3,2-b]thiophene as a Building Block for Advanced Conjugated Systems (e.g., N,S-Heterotetracenes)

The thieno[3,2-b]thiophene moiety is a foundational building block for creating complex, π-conjugated systems designed for advanced electronic applications. mdpi.combeilstein-journals.org Its fused-ring structure provides a rigid and planar segment that promotes π-orbital overlap, which is essential for efficient charge transport. nbinno.comacs.org This characteristic is leveraged in the synthesis of larger, more complex heteroacenes, such as N,S-heterotetracenes.

Researchers have demonstrated efficient, metal-free synthetic routes to construct aryl-substituted thieno[3,2-b]thiophene derivatives that serve as precursors for these advanced systems. beilstein-journals.org For instance, derivatives like 5- or 6-aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylates can be synthesized and subsequently converted into thieno[3,2-b]thiophen-3(2H)-ones. beilstein-journals.orgresearchgate.net These ketones are key intermediates in the Fischer indolization reaction. By treating them with arylhydrazines, scientists can construct novel N,S-heterotetracenes, specifically 9H-thieno[2',3':4,5]thieno[3,2-b]indoles. beilstein-journals.orgnih.gov These π-conjugated, ring-fused molecules are noted for being electron-rich subunits, making them attractive for the development of new organic semiconductors. beilstein-journals.org

The versatility of the thieno[3,2-b]thiophene core extends to its use in creating rigid, extended, star-shaped thienoacenes. rsc.org By employing synthetic strategies like four-fold Negishi coupling followed by oxidative cyclodehydrogenation, complex structures such as tetra(5-hexylthieno)benzothieno[3,2-b]benzothiophene can be assembled, demonstrating the core's utility in building multidimensional conjugated architectures. rsc.org

Table 1: Synthesis of N,S-Heterotetracenes from Thieno[3,2-b]thiophene Derivatives

Precursor CompoundKey ReactionResulting Advanced Conjugated SystemSignificanceReference
Aryl-substituted thieno[3,2-b]thiophen-3(2H)-onesFischer Indolization with arylhydrazines9H-thieno[2',3':4,5]thieno[3,2-b]indolesCreates electron-rich N,S-heterotetracenes for organic semiconductors. beilstein-journals.org
Tetrabrominated thieno[3,2-b]thiophene coreNegishi Coupling and Oxidative CyclodehydrogenationStar-shaped extended thienoacenesBuilds rigid, multidimensional π-conjugated systems. rsc.org

Influence of Thienothiophene Core on Charge Carrier Mobility and Stability in Organic Electronic Materials

The incorporation of the thieno[3,2-b]thiophene core into organic materials has a profound and positive impact on their charge transport properties and operational stability, which are critical metrics for organic field-effect transistors (OFETs) and other electronic devices. nbinno.com

Charge Carrier Mobility: The rigidity and planarity of the thieno[3,2-b]thiophene unit are directly linked to enhanced charge carrier mobility. nbinno.com When integrated into polymer backbones, it facilitates a more ordered, planar molecular packing in the solid state. nbinno.comacs.org This ordered morphology reduces energetic barriers for charge hopping between molecules, leading to more efficient charge transport. nbinno.com

Studies on diketopyrrolopyrrole (DPP)-based conjugated polymers have shown that replacing a standard thiophene unit with a thieno[3,2-b]thiophene unit as a π-bridge leads to a significant increase in hole mobility. rsc.orgbohrium.comresearchgate.nettmu.edu.tw In a notable example, a copolymer of a thieno[3,2-b]thiophene-diketopyrrolopyrrole-based monomer with thiophene achieved a hole mobility of up to 1.95 cm² V⁻¹ s⁻¹, which was among the highest reported for a polymer-based OFET at the time. nih.gov Similarly, soluble thieno[3,2-b]thiophene oligomers with alternating structural motifs have demonstrated promising p-type transistor performance, with hole mobilities reaching 0.025 cm² V⁻¹ s⁻¹. rsc.org

Stability: The electronic structure of the thienothiophene core contributes to the enhanced stability of the resulting materials. acs.org The fused aromatic system has a higher ionization potential compared to more flexible, non-fused analogues. This makes the material more resistant to oxidative doping from ambient air and light, a common degradation pathway for organic semiconductors. acs.org Polymers incorporating the thieno[2,3-b]thiophene (B1266192) isomer, for example, have been shown to be air-stable while maintaining good charge carrier mobilities of up to 0.15 cm²/V·s. acs.org Furthermore, devices fabricated from materials like dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) show that thicker films are far more stable, although ultrathin films can undergo morphological changes that decrease mobility. rsc.org The inherent thermal stability of the thienothiophene structure is also advantageous for creating durable electronic devices. beilstein-journals.org

Table 2: Performance of Thieno[3,2-b]thiophene-Based Organic Electronic Materials

Material TypeSpecific ExampleKey FeatureReported Hole Mobility (cm² V⁻¹ s⁻¹)Reference
CopolymerThieno[3,2-b]thiophene-DPP and ThiopheneHigh degree of molecular orderUp to 1.95 nih.gov
CopolymerThieno[2,3-b]thiophene and 4,4-dialkyl 2,2-bithiopheneHigh ionization potential, air stabilityUp to 0.15 acs.org
OligomerHexyl-substituted bithiophene and thieno[3,2-b]thiophene (HT2TT)Ordered film morphologyUp to 0.025 rsc.org
Small MoleculeDinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT)High stability in thicker filmsStable performance over time rsc.org

Advanced Spectroscopic, Analytical, and Computational Investigations

Spectroscopic Characterization for Structure-Property Elucidation in Thieno[3,2-b]thiophene (B52689) Derivatives

Spectroscopic and analytical methods provide empirical data on the behavior and properties of thieno[3,2-b]thiophene derivatives, forming the foundation for understanding their performance in electronic devices.

The optical properties of thieno[3,2-b]thiophene derivatives are primarily investigated using UV-visible (UV-Vis) absorption and photoluminescence spectroscopy. These techniques provide insights into the electronic transitions within the molecules and their corresponding energy gaps.

For a series of thieno[3,2-b]thiophene derivatives end-capped with phenyl units, UV-Vis absorption spectra were recorded in a tetrahydrofuran (B95107) (THF) solution. nih.gov The unsubstituted parent compound exhibited an absorption maximum (λmax) at 415 nm. nih.gov In contrast, derivatives substituted with dodecyl and trifluoromethyl groups showed absorption maxima at 401 nm and 408 nm, respectively. nih.gov The optical band gaps (Eg), estimated from the onset of absorption, were found to be 2.50 eV for the unsubstituted compound, 2.80 eV for the dodecyl-substituted derivative, and 2.65 eV for the trifluoromethyl-substituted derivative. nih.gov The lower energy gap in the unsubstituted molecule is attributed to reduced steric hindrance, which allows for more effective π-conjugation. nih.gov

In another study, novel π-extended conjugated materials based on thieno[3,2-b]thiophene (TT) and 4,4′-dimethoxytriphenylamine displayed optical band gaps ranging from 2.67 eV to 2.80 eV. frontiersin.org The photophysical properties of these materials, including absorption and emission, are critical for their application as hole transport materials in perovskite solar cells. frontiersin.org

When these materials are processed into thin films, changes in their absorption spectra can indicate molecular aggregation. For instance, a dithieno[3,2-b:2′,3′-d]thiophene derivative showed a red-shifted absorption of about 20 nm in its film and crystal states compared to its solution state, suggesting the formation of J-aggregates. nih.gov

Optical Properties of Selected Thieno[3,2-b]thiophene Derivatives

DerivativeSolvent/StateAbsorption Max (λmax)Optical Band Gap (Eg)
2,5-bis(phenyl)thieno[3,2-b]thiopheneTHF415 nm2.50 eV
2,5-bis(4-dodecylphenyl)thieno[3,2-b]thiopheneTHF401 nm2.80 eV
2,5-bis(4-(trifluoromethyl)phenyl)thieno[3,2-b]thiopheneTHF408 nm2.65 eV
2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiopheneThin Film-2.5 eV

Electrochemical methods, particularly cyclic voltammetry (CV), are essential for determining the frontier molecular orbital (HOMO and LUMO) energy levels of thieno[3,2-b]thiophene derivatives. These energy levels are critical for evaluating the potential of these materials in organic electronic devices, as they govern charge injection and transport properties. rsc.org

By measuring the onset oxidation (E_onset,ox_) and reduction (E_onset,re_) potentials from CV curves, the HOMO and LUMO energy levels can be calculated. For instance, two donor-acceptor type polymers incorporating the thieno[3,2-b]thiophene unit were characterized using CV. mdpi.com The polymer PTPP showed an E_onset,ox_ of 1.60 V and an E_onset,re_ of -0.67 V, corresponding to HOMO/LUMO levels of -5.86/-3.59 eV. mdpi.com The second polymer, PTPTD, had an E_onset,ox_ of 0.76 V and an E_onset,re_ of -0.74 V, resulting in HOMO/LUMO levels of -5.01/-3.52 eV. mdpi.com

Spectroelectrochemistry combines electrochemical stimulation with spectroscopic measurement, allowing for the investigation of the optical changes that a material undergoes upon electrochemical doping. nih.gov This technique was used to study the polymer film of a thieno[3,2-b]thiophene derivative, p(4-CNPhTT), by applying potentials between 0.0 V and 1.9 V to observe its optical variations. nih.gov Such analyses are crucial for applications in electrochromic devices.

The operational stability of organic electronic devices is often limited by the thermal stability of the active materials. Thermogravimetric analysis (TGA) is a standard technique used to assess this property by measuring the change in mass of a sample as a function of temperature.

Several studies have confirmed that derivatives of thieno[3,2-b]thiophene possess good thermal stability, which is a desirable characteristic for organic semiconductors. nih.govresearchgate.net For example, TGA of phenyl-capped thieno[3,2-b]thiophene derivatives demonstrated their robustness at elevated temperatures, making them promising candidates for p-type organic semiconductor applications. researchgate.netntu.edu.sg A specific derivative, 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT), was shown to have a decomposition temperature of 313 °C, indicating significant thermal stability. nih.gov This high stability is essential for ensuring the longevity and reliability of devices fabricated from these materials. nih.gov

Computational Chemistry and Theoretical Modeling of Ethyl thieno[3,2-b]thiophene-2-carboxylate and its Analogues

Theoretical modeling and computational chemistry provide a deeper understanding of the electronic structure and properties of molecules, complementing experimental findings.

Density Functional Theory (DFT) is a powerful computational tool used to calculate the electronic structure of molecules, including the energies and spatial distributions of the HOMO and LUMO. dergipark.org.tr These calculations are vital for predicting the electronic and optical properties of new materials before their synthesis.

For a phenyl-capped thieno[3,2-b]thiophene derivative, DFT calculations using the B3LYP/6-31G* level of theory determined the HOMO and LUMO energy levels. nih.gov The calculated HOMO level was found to be lower than that of many oligothiophenes, suggesting a higher oxidative stability for the thieno[3,2-b]thiophene-based material. nih.gov The calculated energy gap was also consistent with experimental data derived from optical spectroscopy. nih.gov

In studies of donor-acceptor polymers containing thieno[3,2-b]thiophene, the calculated HOMO/LUMO values are compared with those derived from electrochemical measurements to validate the theoretical models. mdpi.com For instance, the calculated HOMO/LUMO values for PTPP were -5.86/-3.59 eV, and for PTPTD were -5.01/-3.52 eV, with corresponding energy gaps of 2.27 eV and 1.49 eV, respectively. mdpi.com The good agreement between experimental and theoretical values provides confidence in the predictive power of the computational models. doaj.org

Calculated and Experimental Frontier Orbital Energies of Thieno[3,2-b]thiophene-based Materials

MaterialMethodHOMO (eV)LUMO (eV)Energy Gap (Eg) (eV)
2,5-bis(phenyl)thieno[3,2-b]thiopheneDFT (B3LYP/6-31G*)-5.61-2.583.03
PTPP PolymerCV-5.86-3.592.27
PTPTD PolymerCV-5.01-3.521.49
2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiopheneUPS/Optical-5.2-2.72.5

Intramolecular charge transfer (ICT) is a fundamental process in donor-acceptor (D-A) molecules, where electron density is transferred from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation. nih.gov Thieno[3,2-b]thiophene can act as an effective electron-donating unit in such systems. mdpi.com

The efficiency of ICT can be enhanced by structural modifications. researchgate.net For example, creating a twisted geometry between the donor and acceptor moieties can lead to greater charge localization and a significant increase in the change in dipole moment between the ground and excited states. fonlo.org This enhanced ICT is often reflected in the optical properties, such as the appearance of broad ICT absorption bands in the visible or near-infrared region of the spectrum. nih.govfonlo.org D-A type polymers are designed to facilitate ICT, which helps to stabilize embedded ions and improve the electrochemical performance in applications like battery anodes. mdpi.com The study of ICT is crucial for designing molecules with tailored nonlinear optical properties or for optimizing charge separation in photovoltaic applications. nih.gov

Molecular Dynamics and Conformational Analysis for Material Design

Molecular dynamics (MD) simulations and conformational analysis are powerful computational tools for predicting the solid-state morphology and material properties of organic semiconductors. For this compound and its derivatives, these simulations provide critical insights into how molecular structure influences intermolecular interactions and, consequently, charge transport characteristics.

MD simulations can model the dynamic behavior of molecules over time, allowing researchers to observe how they pack in a condensed phase. This is crucial for organic electronics, where the arrangement of molecules in thin films dictates performance. The planarity of the thieno[3,2-b]thiophene core is a key factor, as it facilitates π-π stacking, a primary pathway for charge hopping between molecules. Conformational analysis focuses on the rotational freedom of the ethyl carboxylate group. The orientation of this substituent can significantly impact the molecular packing and electronic coupling between adjacent molecules.

In a typical study, simulations would reveal the most stable conformations of the molecule and the energetics of rotation around the single bond connecting the ester group to the thiophene (B33073) ring. For instance, studies on analogous benzo[b]thiophene derivatives have used MD simulations to assess the stability of protein-ligand complexes by analyzing root-mean-square deviation (RMSD) and fluctuation (RMSF), providing a model for how such analyses could predict the stability and preferred packing of this compound-based materials. nih.gov By understanding the preferred conformational states and their energy barriers, scientists can design derivatives with substituents that lock the molecule into a conformation favorable for high charge mobility.

Key Parameters from Conformational Analysis:

ParameterSignificance for Material DesignTypical Computational Method
Dihedral Angle (Ring-Ester)Influences molecular planarity and potential for close packing.Density Functional Theory (DFT)
Intermolecular Stacking DistanceDetermines the efficiency of charge hopping between molecules.Molecular Dynamics (MD)
π-π Stacking GeometryAffects the electronic coupling and charge transport pathways.MD and Quantum Chemistry
Conformational Energy LandscapeIdentifies the most stable molecular shapes and their accessibility.DFT Potential Energy Scan

These computational investigations guide the rational design of new materials. For example, by replacing the ethyl group with bulkier or more rigid substituents, it is possible to control the intermolecular arrangement and optimize the electronic properties for applications in organic field-effect transistors (OFETs) and organic solar cells (OSCs).

Computational Prediction of Reactivity and Reaction Mechanisms

Computational chemistry provides indispensable tools for predicting the reactivity of this compound and elucidating the mechanisms of its reactions. Density Functional Theory (DFT) is a commonly employed method for these investigations, offering a balance between accuracy and computational cost.

Studies on the thieno[3,2-b]thiophene ring system have established its electronic properties. The α-positions (2 and 5) are generally more electron-rich and thus more reactive towards electrophilic substitution than the β-positions (3 and 6). Computational models can quantify this reactivity by calculating molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO and LUMO). The MEP map visually identifies regions of high electron density susceptible to electrophilic attack, while the distribution of the HOMO indicates the most likely sites for oxidation or reaction with electrophiles.

For this compound, the presence of the electron-withdrawing carboxylate group at the 2-position deactivates this position and directs further electrophilic substitution to the unoccupied 5-position (the other α-position). This regioselectivity is critical for synthetic chemists aiming to create functionalized derivatives. For example, the bromination of this compound with N-bromosuccinimide (NBS) shows complete α-regioselectivity, a result that can be predicted and explained through computational analysis.

Computational methods are also used to model entire reaction pathways, including transition states and intermediates. This is valuable for understanding complex reactions like the Fiesselmann thiophene synthesis or nucleophilic aromatic substitution (SNAr) reactions used to construct the thieno[3,2-b]thiophene core. nih.govmdpi.com For instance, in the Dieckman condensation used to form substituted thieno[3,2-b]thiophenes, DFT calculations can map out the energy profile of the cyclization step, helping to optimize reaction conditions. mdpi.com Similarly, mechanisms like the [3+2] cycloaddition for creating tetrazole derivatives from related thieno[2,3-b]thiophene (B1266192) dicarbonitriles have been elucidated using computational modeling. acs.org

Predicted Reactivity Parameters for Thieno[3,2-b]thiophene Core:

ParameterPredicted OutcomeRelevance
Most Nucleophilic SiteC5 PositionDirects electrophilic substitution (e.g., halogenation, formylation).
Frontier Orbital Density (HOMO)Highest at C2 and C5Indicates sites most susceptible to electrophilic attack.
Reaction Pathway EnergeticsFavorable for α-substitutionExplains high regioselectivity observed in synthesis.

In Silico Screening and Design of Novel Derivatives with Enhanced Properties

In silico screening is a computational strategy that allows for the rapid evaluation of large virtual libraries of molecules for specific properties, dramatically accelerating the discovery of new materials and therapeutic agents. Starting with a core structure like this compound, novel derivatives can be designed by adding or modifying functional groups, and their properties can be predicted computationally before committing to laboratory synthesis.

This approach is widely used in designing materials for organic electronics. For instance, thieno[2,3-b]thiophene-based molecules have been computationally designed as non-fullerene acceptors (NFAs) for organic solar cells. acs.orgresearchgate.net In these studies, researchers systematically modify end-capping acceptor units and use DFT to calculate key photovoltaic properties. acs.orgresearchgate.net The goal is to tune the frontier molecular orbital energy levels (HOMO and LUMO) to optimize the energy gap and ensure efficient charge separation when paired with a donor polymer. acs.orgresearchgate.net

Data from In Silico Design of Thieno[2,3-b]thiophene-based NFAs:

Designed MoleculeEnd-Capped Group ModificationPredicted Energy Gap (eV)Predicted Improvement
FUIC (Reference)Standard Acceptor>2.0N/A
FUIC-2CN and COOCH₃ groups1.90Lowered energy gap
FUIC-4CN and COOCH₃ groups1.96Lowered energy gap
FUIC-6CN and NO₂ groups1.88Lowest energy gap, extended conjugation

This table is based on data for the related thieno[2,3-b]thiophene core and illustrates the in silico design process. acs.org

Similarly, in silico methods are pivotal in drug discovery. Derivatives of related thienopyrimidines have been screened for their potential as kinase inhibitors. nih.govnih.gov In such studies, a library of virtual compounds is docked into the active site of a target protein (e.g., Fms-related receptor tyrosine kinase-3). nih.gov The docking scores and binding energies predict which derivatives are most likely to be potent inhibitors. This allows medicinal chemists to focus their synthetic efforts on the most promising candidates. nih.gov For example, modifications like adding morpholino or phenylthiourea groups to a thienopyrimidine core have been shown through screening to yield potent kinase inhibition. nih.gov

By applying these in silico screening and design principles to this compound, researchers can explore its potential in diverse fields. For electronics, derivatives could be designed to have optimal energy levels and charge transport properties. For medicinal chemistry, derivatives could be screened against various biological targets to identify novel therapeutic agents.

Future Research Directions and Concluding Perspectives

Emerging Synthetic Strategies for Diverse Thieno[3,2-b]thiophene-2-carboxylate Derivatives

The continued development of novel and efficient synthetic routes is paramount to accessing a wider array of thieno[3,2-b]thiophene-2-carboxylate derivatives with tailored properties. While traditional methods have been effective, emerging strategies focus on improving step-efficiency, functional group tolerance, and regioselectivity.

One promising area is the advancement of C-H bond activation and functionalization . Direct arylation of the thieno[3,2-b]thiophene (B52689) core offers a more atom-economical alternative to traditional cross-coupling reactions, which typically require pre-functionalization (e.g., halogenation) of the starting material. mdpi.comresearchgate.net Researchers have demonstrated that palladium-catalyzed direct C-H activation can be used to selectively introduce aryl groups at specific positions on the thiophene (B33073) rings, with the regioselectivity influenced by the nature of the substituents already present. mdpi.comresearchgate.net This allows for the programmed synthesis of multi-arylated thieno[3,2-b]thiophenes. researchgate.net

Cascade cyclization reactions are also gaining traction as a powerful tool for constructing the fused-ring system in a single step from acyclic precursors. mdpi.com A recently developed protocol utilizes the bisulfur cyclization of alkynyl diols to obtain multisubstituted thieno[3,2-b]thiophenes in moderate to good yields, offering a step-efficient pathway for backbone modification. mdpi.comresearchgate.net Similarly, methods like the Fiesselmann thiophene synthesis are being adapted to create new aryl-substituted 3-hydroxythieno[3,2-b]thiophene-2-carboxylates, which serve as versatile synthons for more complex heteroacenes. beilstein-journals.org

Furthermore, improvements in classic palladium-catalyzed cross-coupling reactions , such as the Suzuki and Stille reactions, continue to be important. nih.gov These methods are instrumental in synthesizing derivatives end-capped with various functional units, which are crucial for tuning the electronic and optical properties of materials used in organic electronics. nih.gov

Future synthetic work will likely focus on:

Developing more sustainable methods, potentially using earth-abundant metal catalysts or metal-free approaches. rsc.org

Enhancing the complexity of accessible molecules through one-pot, multi-component reactions. nih.gov

Expanding the scope of C-H functionalization to include a wider range of coupling partners beyond aryl groups.

Exploration of Uncharted Biological Activities and Mechanisms

The thieno[3,2-b]thiophene scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives showing potential as antibacterial, antiviral, and anticancer agents. ontosight.ai However, the full spectrum of their biological activities remains largely uncharted. Future research should pivot towards a systematic exploration of new therapeutic applications and a deeper understanding of the underlying mechanisms of action.

Anticancer research represents a particularly promising avenue. While initial studies have demonstrated the cytotoxicity of certain thiophene derivatives against cancer cell lines like HeLa, Hep G2, and A2780, the specific molecular targets are often not well-defined. nih.govnih.govacs.orgmdpi.com Future investigations should aim to:

Screen diverse libraries of thieno[3,2-b]thiophene-2-carboxylate derivatives against a broader panel of cancer cell lines, including those representing resistant tumors. ekb.eg

Identify the specific enzymes, receptors, or signaling pathways that these compounds interact with to exert their anticancer effects.

Explore their potential in photodynamic therapy, as demonstrated by novel thieno[3,2-b]thiophene-fused BODIPY derivatives that show significant singlet oxygen generation. nih.gov

Beyond cancer, there is significant potential in other therapeutic areas. For instance, thieno[3,2-b]thiophene-2-carboxylic acid derivatives have been identified as agonists for the G-protein coupled receptor GPR35, which is implicated in inflammatory processes. nih.gov This discovery opens the door for developing novel anti-inflammatory agents . nih.govontosight.ai Similarly, the structural similarity to other biologically active heterocycles suggests potential applications as antimicrobial or serotonin antagonist agents. nih.gov A comprehensive approach involving high-throughput screening and target-based assays is needed to uncover these latent therapeutic potentials.

Compound ClassInvestigated ActivityCell Lines / TargetKey Findings
Thieno[3,2-b]thiophene-fused BODIPYsPhotodynamic AnticancerEca-109Obvious singlet oxygen generation and photodynamic activity. nih.gov
Amino-thiophene derivativesCytotoxicity (Anticancer)A2780, A2780CPExhibited significant growth inhibition with IC50 values of 10-12 μM. nih.gov
Thieno[3,2-b]thiophene-2-carboxylic acidsGPR35 AgonismHT29 CellsOptimized compounds showed potent and efficacious β-arrestin-biased agonism. nih.gov
Fused Thiophene ScaffoldsCytotoxicity (Anticancer)HeLa, Hep G2Compound 480 identified as a promising candidate with low IC50 values. nih.govacs.org

Advancements in Thieno[3,2-b]thiophene-Based Organic Electronic Devices

Thieno[3,2-b]thiophene is a cornerstone building block for high-performance organic semiconductors due to its rigid, planar structure and electron-rich nature, which facilitate efficient charge transport. nih.gov Derivatives of ethyl thieno[3,2-b]thiophene-2-carboxylate are integral to the development of organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). beilstein-journals.orgbeilstein-journals.orgresearchgate.net

In the realm of OFETs , polymers incorporating thieno[3,2-b]thiophene units have achieved remarkable charge carrier mobilities. For example, a copolymer of a thieno[3,2-b]thiophene-diketopyrrolopyrrole monomer with thiophene demonstrated a hole mobility of up to 1.95 cm² V⁻¹ s⁻¹, which was among the highest reported for a polymer-based OFET at the time. acs.orgnih.gov Future work will focus on designing new small molecules and polymers that enhance stability and charge mobility through precise control of molecular packing in the solid state. rsc.orgrsc.org

For Organic Solar Cells (OSCs) , the thieno[3,2-b]thiophene moiety is often used as a π-bridge in donor-π-acceptor (D-π-A) type molecules and polymers. rsc.orgbohrium.com Replacing a simple thiophene bridge with a thieno[3,2-b]thiophene unit has been shown to significantly improve device performance. For instance, a fullerene-free solar cell based on a polymer with a thieno[3,2-b]thiophene bridge achieved a power conversion efficiency (PCE) of 13.50%, considerably higher than its thiophene-based analogue (10.58%). rsc.org The goal is to further enhance PCEs by designing materials that optimize light absorption, energy level alignment, and charge separation/transport properties. figshare.comresearchgate.net

In OLEDs , thieno[3,2-b]thiophene derivatives serve as efficient emitters. beilstein-journals.orgmdpi.com Donor-π-acceptor compounds featuring this core have been fabricated into solution-processed OLEDs with high efficiencies, exhibiting maximum external quantum efficiencies of up to 4.61%. beilstein-journals.org Research in this area will continue to explore new molecular designs to achieve higher brightness, longer operational lifetimes, and access to a wider range of emission colors. mdpi.com

Device TypeMaterial ArchitectureKey Performance MetricValue
OFETThieno[3,2-b]thiophene-diketopyrrolopyrrole PolymerHole Mobility1.95 cm² V⁻¹ s⁻¹ acs.orgnih.gov
OSCD-π-A Polymer (PE2:Y6)Power Conversion Efficiency (PCE)13.50% rsc.org
OSCSmall Molecule (BTTR:PC71BM)Power Conversion Efficiency (PCE)8.0% bohrium.com
OLEDD-π-A Small Molecule (DMB-TT-TPA)External Quantum Efficiency (EQE)4.61% beilstein-journals.org

Interdisciplinary Research Integrating Computational and Experimental Approaches

The synergy between computational modeling and experimental synthesis is becoming indispensable for the rational design of new thieno[3,2-b]thiophene derivatives. nih.gov Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide invaluable insights into the electronic and geometric structures of these molecules before they are ever synthesized in a lab. beilstein-journals.org

Computational studies allow for the prediction of key properties that govern the performance of organic electronic materials. This includes calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which determine the material's electrochemical stability and its suitability for use in devices like solar cells and transistors. nih.gov For example, calculations have shown that the HOMO level of certain thieno[3,2-b]thiophene derivatives is lower than that of pentacene, indicating higher oxidative stability. nih.gov

This integrated approach accelerates the discovery process by:

Screening Virtual Libraries: Computationally evaluating large numbers of potential molecular structures to identify candidates with the most promising electronic and optical properties.

Understanding Structure-Property Relationships: Elucidating how specific chemical modifications to the thieno[3,2-b]thiophene core influence its behavior, guiding more targeted synthetic efforts. rsc.org

Interpreting Experimental Results: Providing a theoretical framework to understand and explain observed phenomena, such as the absorption and emission spectra of new compounds or the charge transport characteristics of a device. beilstein-journals.org

Future research will see an even deeper integration of these approaches. The use of machine learning and artificial intelligence to analyze large datasets from both computational and experimental studies could further accelerate the design and discovery of novel thieno[3,2-b]thiophene-based materials with precisely engineered functionalities for a new generation of medicines and technologies.

Q & A

Q. What are the optimized synthetic routes for ethyl thieno[3,2-b]thiophene-2-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via the Fiesselmann thiophene synthesis, which involves reacting aryl-substituted 3-chlorothiophene-2-carboxylates with methyl thioglycolate in the presence of a base. Key factors include:

  • Solvent selection : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for their solvation efficiency .
  • Temperature control : Reactions often proceed at 60–80°C for 2–6 hours to optimize cyclization .
  • Catalysts : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) enhances nucleophilic substitution . Yields range from 72% to 94% depending on substituents and purification methods (e.g., recrystallization in methanol) .

Q. How is structural elucidation performed for thieno[3,2-b]thiophene derivatives?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and substitution patterns. For example, the ester carbonyl signal typically appears at ~165 ppm in ¹³C NMR .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas, such as C₁₂H₉F₃O₂S for trifluoromethyl-substituted derivatives .
  • X-ray crystallography : Resolves π-conjugation and intermolecular interactions in solid-state structures .

Q. What safety protocols are critical when handling this compound?

  • Incompatible materials : Avoid strong oxidizers, acids, or bases to prevent hazardous reactions (e.g., sulfur oxide release) .
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and respiratory protection in poorly ventilated areas .
  • Waste disposal : Collect organic residues in sealed containers for incineration to avoid environmental contamination .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic properties in thieno[3,2-b]thiophene derivatives?

The electron-withdrawing trifluoromethyl group:

  • Reduces HOMO-LUMO gaps by 0.3–0.5 eV, enhancing charge transport in organic semiconductors .
  • Stabilizes mesophases in liquid crystals, enabling Smectic C (SmC) and Nematic (N) phases at 80–120°C . Comparative studies with non-fluorinated analogs show a 20% increase in thermal stability .

Q. What contradictions exist in reported biological activities of thieno[3,2-b]thiophene derivatives?

  • Anticancer activity : While some studies report IC₅₀ values of <10 µM against breast cancer cells (MCF-7), others note limited efficacy in vivo due to poor bioavailability .
  • Anti-inflammatory effects : Derivatives with 4-hydroxyphenyl substituents show COX-2 inhibition (IC₅₀ = 2.5 µM), but conflicting data arise from assay variability (e.g., ELISA vs. fluorometric methods) .

Q. What mechanistic insights explain the role of thieno[3,2-b]thiophene cores in organic electronics?

  • Charge transport : The fused thiophene-thiophene ring system enables planar π-stacking, achieving hole mobilities of 0.1–0.3 cm²/V·s in thin-film transistors .
  • Optoelectronic tuning : Alkoxy side chains (e.g., octyloxy) reduce aggregation, improving photoluminescence quantum yields by 15% in OLED applications .

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods

MethodSolventCatalystTemp (°C)Yield (%)Reference
Fiesselmann synthesisDMFK₂CO₃6085
CyclocondensationDMSOEt₃N8072
Pd-catalyzed couplingToluenePd(OAc)₂10094

Q. Table 2. Mesophase Properties of Thieno[3,2-b]thiophene Liquid Crystals

DerivativePhase Transition (°C)ApplicationReference
4-(Octyloxy)phenyl-5-(octyloxy) derivativeSmC: 80–110; N: 110–120Organic semiconductors
Trifluoromethyl-substituted analogSmC: 70–100OLEDs

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Feasible Synthetic Routes

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Ethyl thieno[3,2-b]thiophene-2-carboxylate
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Ethyl thieno[3,2-b]thiophene-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.